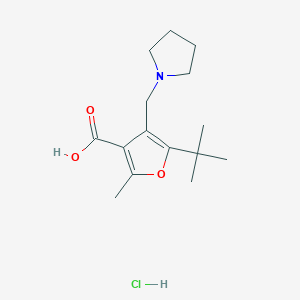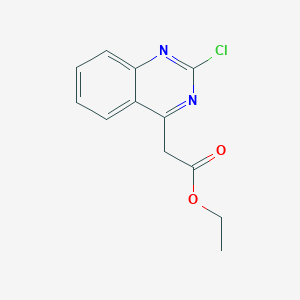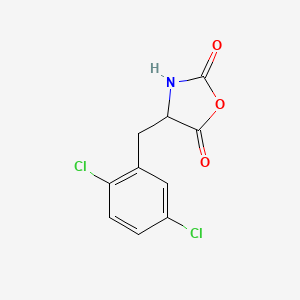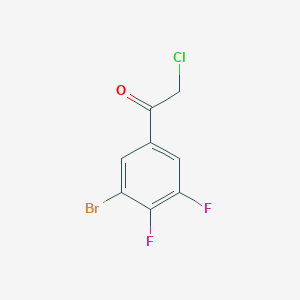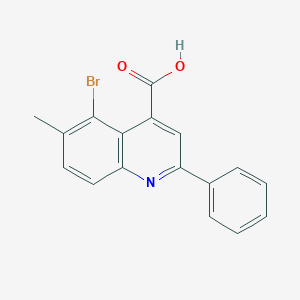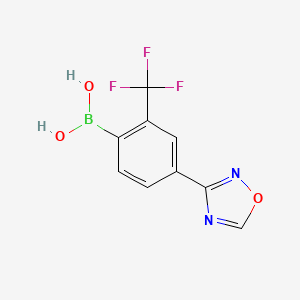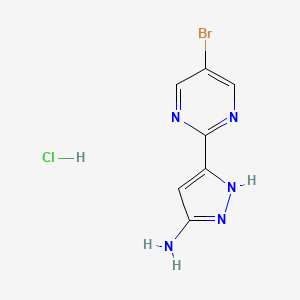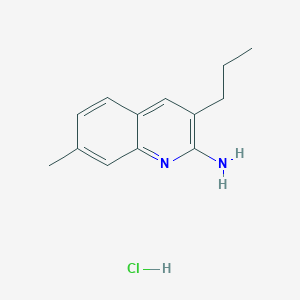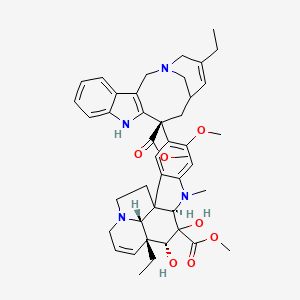
Deacetyl Vinorelbine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Deacetyl Vinorelbine-d3 is a labeled metabolite of Vinorelbine, a semi-synthetic vinca alkaloid. It is primarily used in research settings, particularly in the study of metabolic pathways and drug interactions. The compound has a molecular formula of C43H49D3N4O7 and a molecular weight of 739.91 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyl Vinorelbine-d3 involves the deacetylation of Vinorelbine. The process typically includes the use of deuterated reagents to introduce deuterium atoms into the molecule. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized laboratories equipped with advanced chemical synthesis technologies. The process involves multiple steps, including purification and quality control, to ensure the compound meets research-grade standards .
化学反应分析
Types of Reactions
Deacetyl Vinorelbine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur under specific conditions, often involving halogenated reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs.
科学研究应用
Deacetyl Vinorelbine-d3 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in analytical chemistry for the study of metabolic pathways.
Biology: Employed in cellular studies to understand the effects of Vinorelbine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to evaluate drug interactions and metabolic profiles.
Industry: Applied in the development of new therapeutic agents and in quality control processes
作用机制
Deacetyl Vinorelbine-d3 exerts its effects by interfering with the polymerization of tubulin, a protein essential for microtubule formation. This disruption leads to the inhibition of mitotic spindle formation, ultimately causing cell cycle arrest at the G2/M phase. The compound targets mitotic tubulin and associated proteins, making it effective in promoting apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Vinorelbine: The parent compound, used in cancer treatment.
Vinblastine: Another vinca alkaloid with similar mechanisms but different clinical applications.
Vincristine: Known for its use in treating hematological malignancies.
Vindesine: A derivative with applications in various cancer therapies.
Uniqueness
Deacetyl Vinorelbine-d3 is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies. The presence of deuterium atoms allows for precise tracking and analysis in pharmacokinetic and pharmacodynamic studies, providing insights that are not possible with non-labeled compounds.
属性
分子式 |
C43H52N4O7 |
|---|---|
分子量 |
736.9 g/mol |
IUPAC 名称 |
methyl (9R,11R,12R,19R)-12-ethyl-4-[(12S)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |
InChI |
InChI=1S/C43H52N4O7/c1-7-25-18-26-21-42(38(49)53-5,34-28(24-46(22-25)23-26)27-12-9-10-13-31(27)44-34)30-19-29-32(20-33(30)52-4)45(3)36-41(29)15-17-47-16-11-14-40(8-2,35(41)47)37(48)43(36,51)39(50)54-6/h9-14,18-20,26,35-37,44,48,51H,7-8,15-17,21-24H2,1-6H3/t26?,35-,36+,37+,40+,41?,42-,43?/m0/s1 |
InChI 键 |
OBAOAFYUDIHEFP-CFQNGAHTSA-N |
手性 SMILES |
CCC1=CC2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9[C@H]7[C@@](C=CC9)([C@H](C([C@@H]8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
规范 SMILES |
CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)O)CC)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-2-nitrodibenzo[b,d]furan](/img/structure/B13718278.png)
